molecular formula C26H36N2O4 B10946657 N'-cyclododecylidene-5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide

N'-cyclododecylidene-5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B10946657
M. Wt: 440.6 g/mol
InChI Key: FTUZEWRYCHURCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLODODECYLIDEN-5-[(4-ETHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE is a complex organic compound with the molecular formula C24H31N3O5 This compound is known for its unique structure, which includes a cyclododecylidene group, an ethoxyphenoxy group, and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLODODECYLIDEN-5-[(4-ETHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE typically involves multiple steps. One common method includes the reaction of cyclododecanone with hydrazine hydrate to form cyclododecylidene hydrazine. This intermediate is then reacted with 5-[(4-ethoxyphenoxy)methyl]-2-furoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

N-CYCLODODECYLIDEN-5-[(4-ETHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-CYCLODODECYLIDEN-5-[(4-ETHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-CYCLODODECYLIDEN-5-[(4-ETHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N’-Cyclododecylidene-5-[(2-nitrophenoxy)methyl]-2-furohydrazide: Similar structure but with a nitrophenoxy group instead of an ethoxyphenoxy group.

    5-[(4-ethoxyphenoxy)methyl]-2-furohydrazide: Lacks the cyclododecylidene group.

Uniqueness

N-CYCLODODECYLIDEN-5-[(4-ETHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE is unique due to its combination of a cyclododecylidene group and an ethoxyphenoxy group, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

IUPAC Name

N-(cyclododecylideneamino)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C26H36N2O4/c1-2-30-22-14-16-23(17-15-22)31-20-24-18-19-25(32-24)26(29)28-27-21-12-10-8-6-4-3-5-7-9-11-13-21/h14-19H,2-13,20H2,1H3,(H,28,29)

InChI Key

FTUZEWRYCHURCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN=C3CCCCCCCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.